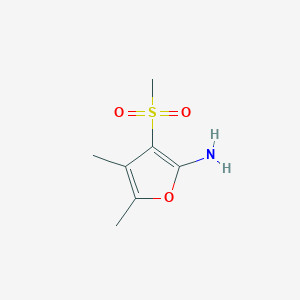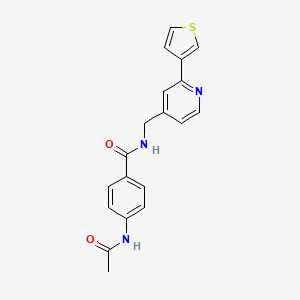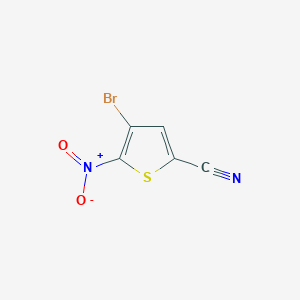
4-Bromo-5-nitro-thiophene-2-carbonitrile
Descripción general
Descripción
“4-Bromo-5-nitro-thiophene-2-carbonitrile” is a chemical compound with the molecular weight of 233.05 . It is a powder at room temperature .
Physical And Chemical Properties Analysis
“4-Bromo-5-nitro-thiophene-2-carbonitrile” is a powder at room temperature with a melting point of 84-85 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of Analogues : The compound has been utilized in synthesizing analogues like 5′-(4-cyanophenyl)-2,2′-bifuran-5-carbonitrile, involving steps like Stille coupling, oxime formation, and Suzuki coupling (Ismail, 2006).
1,3-Dipolar Cycloaddition Reactions : Thiophenecarbonitrile N-Oxides, including derivatives of 4-Bromo-5-nitro-thiophene-2-carbonitrile, participate in 1,3-dipolar cycloaddition reactions with dipolarophiles to form Δ2-isoxazolines and isoxazoles (Iwakura et al., 1968).
Studying Substituent Effects : Used in research to understand the transmission of substituent effects in systems with bonds of different orders, specifically in thiophen rings (Spinelli et al., 1972).
Chemical Properties Analysis
Vibrational Spectra and DFT Simulations : Analysis of vibrational spectra and DFT (Density Functional Theory) simulations of thiophene derivatives including 4-Bromo-5-nitro-thiophene-2-carbonitrile. These analyses help in understanding molecular structures and electronic properties (Balakit et al., 2017).
Aromatic Nucleophilic Substitution Studies : Examining the reactions of 3-bromo-2-nitrobenzo[b]thiophene with amines provides insights into novel aromatic nucleophilic substitution processes with rearrangement potential (Guerrera et al., 1995).
Use in Selective Receptors : Derivatives of 4-Bromo-5-nitro-thiophene-2-carbonitrile have been used in synthesizing selective receptors for heavy metal cations, showcasing their potential in environmental and analytical chemistry (Tabakci et al., 2013).
Molecular Structure and Interaction Analysis
Conformational Polymorphism Analysis : Solid-state NMR and electronic structure calculations have been employed to analyze molecular structure in polymorphic forms of thiophenecarbonitrile derivatives, which aids in understanding the influence of molecular conformation on chemical properties (Smith et al., 2006).
Hammett Relationship Application : The compound has been used in studies applying the Hammett relationship, a method to correlate reaction rates with substituent electronic properties, in thiophen derivatives (Spinelli et al., 1972).
Spectroscopic Analysis : The compound has been subjected to spectroscopic analysis to study structural features and optical properties, essential in materials science and photophysics (Jukić et al., 2010).
Electronic and Optical Applications
Electrochromic Device Application : Functionalized thiophenes including derivatives of 4-Bromo-5-nitro-thiophene-2-carbonitrile have been used in electrochromic devices due to their optical properties and stability in conducting states (Cihaner & Önal, 2007).
Solvatochromic Behavior Study : Research into the solvatochromic behavior of bithiophene carbonitrile derivatives, important in understanding their photophysical properties in different solvent environments (Dappour et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
Thiophene derivatives, which include this compound, are known to exhibit a variety of biological effects . They have been studied for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s worth noting that thiophene derivatives are often involved in interactions with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-nitro-thiophene-2-carbonitrile. For instance, storage conditions can affect the stability of the compound . .
Propiedades
IUPAC Name |
4-bromo-5-nitrothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrN2O2S/c6-4-1-3(2-7)11-5(4)8(9)10/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIYTPLNDQYIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-nitrothiophene-2-carbonitrile | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

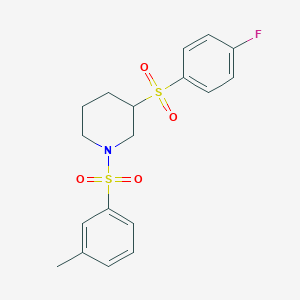

![N-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2477708.png)
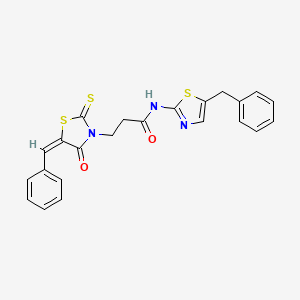
![Pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B2477711.png)
![1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea](/img/structure/B2477713.png)

![N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2477719.png)
![(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2477720.png)

![Methyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2477722.png)
![3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(2-methylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2477724.png)
